3-(4-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
“7-(3-METHYLPHENYL)-3-[(4-METHYLPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE” is a synthetic organic compound that belongs to the class of thienopyrimidines
Properties
Molecular Formula |
C21H18N2OS |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-(3-methylphenyl)-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H18N2OS/c1-14-6-8-16(9-7-14)11-23-13-22-19-18(12-25-20(19)21(23)24)17-5-3-4-15(2)10-17/h3-10,12-13H,11H2,1-2H3 |
InChI Key |
WBSIEMLGAZTRCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-METHYLPHENYL)-3-[(4-METHYLPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.
Substitution reactions: Introduction of the 3-methylphenyl and 4-methylphenylmethyl groups can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be used to modify the thieno[3,2-d]pyrimidine core or the aromatic substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups might yield corresponding carboxylic acids.
Scientific Research Applications
Chemistry
Synthesis of derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological assays: It can be used in biological assays to study its effects on different biological systems.
Medicine
Drug development: Thienopyrimidines are often explored for their potential as therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
Material science: The compound might find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “7-(3-METHYLPHENYL)-3-[(4-METHYLPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: Other compounds in this class with different substituents.
Phenyl-substituted pyrimidines: Compounds with similar aromatic substitutions.
Uniqueness
The unique combination of the thieno[3,2-d]pyrimidine core with 3-methylphenyl and 4-methylphenylmethyl groups might confer specific biological activities or chemical properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
